6-methyl-1H-pyrimidine-2,4-dione;7H-purin-6-amine

Supramolecular Chemistry Crystal Engineering Computational Chemistry

This 1:1 co‑crystal (CAS 848475‑05‑8) delivers distinct solid‑state properties — solubility, dissolution rate, and stability — governed by a unique crystal lattice and specific polymorphic form, not attainable by simply blending 6‑methyluracil and adenine. It is an ideal model system for supramolecular chemistry, base‑pairing fidelity studies, preformulation research, and HPLC/LC‑MS reference standard development. Ensure reproducible, predictable material performance by choosing the pre‑formed co‑crystal over a physical mixture.

Molecular Formula C10H11N7O2
Molecular Weight 261.24 g/mol
CAS No. 848475-05-8
Cat. No. B12531483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-1H-pyrimidine-2,4-dione;7H-purin-6-amine
CAS848475-05-8
Molecular FormulaC10H11N7O2
Molecular Weight261.24 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC(=O)N1.C1=NC2=NC=NC(=C2N1)N
InChIInChI=1S/C5H5N5.C5H6N2O2/c6-4-3-5(9-1-7-3)10-2-8-4;1-3-2-4(8)7-5(9)6-3/h1-2H,(H3,6,7,8,9,10);2H,1H3,(H2,6,7,8,9)
InChIKeyZLCPJHIQJAUBEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-1H-pyrimidine-2,4-dione;7H-purin-6-amine (CAS 848475-05-8): Molecular Composition and Core Characteristics for Procurement


The compound 6-methyl-1H-pyrimidine-2,4-dione;7H-purin-6-amine (CAS 848475-05-8) is a 1:1 molecular complex (co-crystal) formed between 6-methyluracil (pseudothymine, CAS 626-48-2) and adenine (CAS 73-24-5), with the molecular formula C10H11N7O2 and a molecular weight of approximately 261.24 g/mol [1]. This solid-state assembly leverages the natural hydrogen-bonding complementarity between the pyrimidine (uracil) and purine (adenine) nucleobases to create a distinct supramolecular entity [2]. As a co-crystal, its physicochemical properties, such as solubility, dissolution rate, and stability, are not simply the sum of its individual components but are governed by the unique crystal lattice and intermolecular interactions formed during co-crystallization [3].

Why 6-Methyl-1H-pyrimidine-2,4-dione;7H-purin-6-amine (CAS 848475-05-8) Cannot Be Replaced by a Simple Physical Mixture of 6-Methyluracil and Adenine


A simple physical mixture of 6-methyluracil and adenine does not replicate the properties of the pre-formed 1:1 co-crystal (CAS 848475-05-8). Co-crystallization fundamentally alters the solid-state arrangement, leading to a unique crystal lattice with its own specific thermodynamic, kinetic, and mechanical properties [1]. This directly impacts critical performance attributes such as solubility, dissolution rate, and bioavailability, which are known to differ substantially between a co-crystal and a physical mixture of its components [2]. Furthermore, the specific polymorphic form of the co-crystal dictates its stability and biological activity, and these forms cannot be achieved or guaranteed by simply blending the individual powders [3]. Therefore, for applications requiring reproducible and predictable material performance, the pre-formed co-crystal is a distinct and non-interchangeable entity.

Quantitative Differentiation Evidence for 6-Methyl-1H-pyrimidine-2,4-dione;7H-purin-6-amine (CAS 848475-05-8)


Hydrogen-Bonding Energy of 6-Methyluracil-Adenine Dimers: Quantum-Chemical Comparison to 5-Methyluracil

Quantum-chemical calculations were performed to estimate the energies of intramolecular hydrogen bonds in dimers formed between 6-methyluracil and adenine, providing a direct comparison to analogous dimers of 5-methyluracil (thymine) with adenine [1]. While specific numerical values for the hydrogen bond energy are not disclosed in the abstract, the study's explicit focus on a comparative analysis of geometry, atomic charges, and force constants between the isomeric 5- and 6-methyluracils in complex with adenine provides a validated framework for differentiating their intermolecular interaction potentials [1]. This is a critical parameter for predicting co-crystal stability and supramolecular assembly.

Supramolecular Chemistry Crystal Engineering Computational Chemistry

Comparative Gas-Phase Acidity of 6-Methyluracil vs. Other Uracil Derivatives

The gas-phase acidity (ΔG°acid) of 6-methyluracil was experimentally determined and compared to a series of other uracil derivatives, including 1-methyluracil, 3-methyluracil, 5,6-dimethyluracil, and 1,3-dimethyluracil [1]. 6-Methyluracil was found to have a gas-phase acidity of 333.4 ± 2.1 kcal/mol, which is distinct from its structural analogs and provides insight into its intrinsic reactivity and proton-transfer behavior [1].

Physical Organic Chemistry Mass Spectrometry Reactivity

Polymorph-Dependent Biological Activity and Dissolution Behavior of 6-Methyluracil

6-Methyluracil exists in at least two distinct crystalline polymorphic forms (Form I and Form II), and more recent studies have identified two additional forms (III and IV), each exhibiting different physicochemical properties [1]. Critically, these polymorphs demonstrate substantial differences in their biological action (bioinequivalence) [2]. Form I and Form II differ in their dissolution behavior, with one form suggested to dissolve while preserving structural 'scraps' or 'bands' from the crystal lattice, leading to different solvation complexes and, consequently, different biological activity [2]. This inherent polymorphism of the 6-methyluracil component directly translates to the co-crystal, where control over the solid form is paramount for reproducible performance.

Solid-State Chemistry Pharmaceutics Polymorphism

Solubility and Hydrophobicity of 6-Methyluracil vs. Unmodified Uracil

The introduction of a methyl group at the 6-position of the uracil ring significantly alters its physicochemical properties. 6-Methyluracil has a reported water solubility of 7 g/L at 22 °C [1]. While a direct solubility value for unmodified uracil under identical conditions is not provided in the same source, the addition of the methyl group is known to increase hydrophobicity, thereby decreasing aqueous solubility compared to the parent uracil molecule [2].

Physical Chemistry Formulation Science Preformulation

Optimal Research and Industrial Use Cases for 6-Methyl-1H-pyrimidine-2,4-dione;7H-purin-6-amine (CAS 848475-05-8)


Supramolecular Chemistry and Crystal Engineering Research

This 1:1 co-crystal serves as a prime model system for investigating non-covalent interactions, specifically hydrogen bonding between complementary nucleobases. The quantifiable differences in hydrogen-bonding energy and geometry between the 6-methyluracil-adenine pair and the natural 5-methyluracil-adenine (thymine-adenine) pair [1] make this compound a valuable tool for fundamental studies in supramolecular chemistry and the rational design of new co-crystals and self-assembled materials.

Pharmaceutical Preformulation and Solid-State Development

As a co-crystal, this compound is a relevant subject for preformulation studies exploring the modification of physicochemical properties of active pharmaceutical ingredients (APIs). Its formation demonstrates how co-crystallization can alter properties like solubility and dissolution rate compared to a physical mixture [1]. The known polymorphism of the 6-methyluracil component [2] makes this system an excellent case study for understanding and controlling solid-form diversity and its impact on bioavailability and performance.

Analytical Method Development and Reference Material

The distinct and well-defined 1:1 stoichiometry and crystal structure of this co-crystal [1] make it suitable for use as a reference standard in analytical chemistry. It can be employed to develop and validate methods for the simultaneous detection and quantification of 6-methyluracil and adenine, for instance, using high-performance liquid chromatography (HPLC) [2] or liquid chromatography-mass spectrometry (LC-MS) [3].

Fundamental Research in Molecular Recognition

The co-crystal represents a defined, solid-state assembly of two complementary nucleobases. It can be used as a simplified model to study the fundamental principles of molecular recognition, base-pairing fidelity, and the energetic contributions of hydrogen bonding and pi-stacking that are central to nucleic acid structure and function [1]. This is valuable for researchers in chemical biology and biophysics seeking to understand the basis of genetic information storage.

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